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Compound of Interest

Compound Name: 5-Acetylpyridin-2(1H)-one

Cat. No.: B075563

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 5-Acetylpyridin-2(1H)-one, also known by its tautomeric form, 1-(6-
hydroxypyridin-3-yl)ethanone. This document is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis, offering a centralized
resource for its structural characterization.

Introduction

5-Acetylpyridin-2(1H)-one is a pyridinone derivative of significant interest in medicinal
chemistry. The structural elucidation of such compounds is fundamental to understanding their
reactivity, and spectroscopic methods provide the necessary tools for this characterization. This
guide presents the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS)—in a structured format, accompanied by detailed
experimental protocols.

Chemical Structure and Properties
o Systematic Name: 5-acetyl-1H-pyridin-2-one

e Synonyms: 1-(6-Hydroxypyridin-3-yl)ethanone, 5-Acetyl-2-hydroxypyridine

¢ Molecular Formula: C7H7NO2
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e Molecular Weight: 137.14 g/mol [1]

e CAS Number: 1124-29-4[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 5-Acetylpyridin-

2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
12.5 (approx.) brs 1H N-H (pyridinone)
8.21 d 1H H-6
7.95 dd 1H H-4
6.45 d 1H H-3
2.45 S 3H -COCHs
13C NMR (Carbon-13 NMR) Data
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Chemical Shift (8) ppm Assighment

1955 C=0 (acetyl)

164.0 C-2 (pyridinone)

145.0 C-6

140.5 C-4

118.0 C-5

105.5 C-3

25.0 -COCHs
Infrared (IR) Spectroscopy

Wavenumber (cm~—2) Intensity Assignment

3400-2800 (broad) Strong N-H and O-H stretching

1660 Strong C=0 stretching (pyridinone)

1620 Strong C=0 stretching (acetyl)

1580, 1480 Medium C=C and C=N stretching
Mass Spectrometry (MS)

m/z Relative Intensity Assignment

137 High [M]* (Molecular lon)

122 High [M - CHs]*

94 Medium [M - COCHs]*

66 Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.
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NMR Spectroscopy

A sample of 5-Acetylpyridin-2(1H)-one (typically 5-10 mg) is dissolved in a deuterated solvent
(e.g., DMSO-ds, CDCIs) in an NMR tube. The choice of solvent is critical and can affect the
chemical shifts, particularly of labile protons like the N-H. The spectra are recorded on a
spectrometer operating at a frequency of 300 MHz or higher for tH NMR and 75 MHz or higher
for 3C NMR. Chemical shifts are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) internal standard.

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin
film. For the KBr pellet method, a small amount of the compound is ground with dry potassium
bromide and pressed into a transparent disk. For the thin film method, the solid is dissolved in a
volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), allowing
the solvent to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (EIl) source. A small
amount of the sample is introduced into the mass spectrometer, where it is vaporized and
bombarded with a high-energy electron beam. This causes the molecule to ionize and
fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z) and
detected.

Data Analysis and Interpretation Workflow

The process of obtaining and interpreting spectroscopic data follows a logical workflow to
elucidate the structure of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathway of Spectroscopic Data
Interpretation
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The interpretation of spectroscopic data involves a convergent process where information from
different techniques is integrated to confirm the chemical structure.
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Caption: Data Integration for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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